molecular formula C15H30N2 B13628028 (2-{8-Azabicyclo[3.2.1]octan-3-yl}ethyl)dipropylamine

(2-{8-Azabicyclo[3.2.1]octan-3-yl}ethyl)dipropylamine

Cat. No.: B13628028
M. Wt: 238.41 g/mol
InChI Key: IKOIBEWXQQPNMR-UHFFFAOYSA-N
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Description

(2-{8-Azabicyclo[3.2.1]octan-3-yl}ethyl)dipropylamine is a complex organic compound that features a bicyclic structure. This compound is part of the tropane alkaloid family, which is known for its significant biological activities. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-{8-Azabicyclo[3.2.1]octan-3-yl}ethyl)dipropylamine typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This process can be achieved through various methodologies, including the stereocontrolled formation of the bicyclic scaffold from an acyclic starting material . Another approach involves the desymmetrization of achiral tropinone derivatives .

Industrial Production Methods

Industrial production methods for this compound often involve multistep synthesis processes. For example, one method includes the use of diisopropylamine, hydrochloric acid, acetonedicarboxylic acid, and sodium acetate in a series of reactions to produce the desired compound .

Chemical Reactions Analysis

Types of Reactions

(2-{8-Azabicyclo[3.2.1]octan-3-yl}ethyl)dipropylamine undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen chloride in diethyl ether for the formation of hydrochlorides , and isocyanide insertion reactions for the synthesis of derivatives .

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as 8-azabicyclo[3.2.1]octane-3-isoxazole oxime derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (2-{8-Azabicyclo[3.2.1]octan-3-yl}ethyl)dipropylamine apart from similar compounds is its specific substitution pattern and its significant nematicidal activity. This makes it a valuable compound for both scientific research and practical applications in various fields.

Properties

Molecular Formula

C15H30N2

Molecular Weight

238.41 g/mol

IUPAC Name

N-[2-(8-azabicyclo[3.2.1]octan-3-yl)ethyl]-N-propylpropan-1-amine

InChI

InChI=1S/C15H30N2/c1-3-8-17(9-4-2)10-7-13-11-14-5-6-15(12-13)16-14/h13-16H,3-12H2,1-2H3

InChI Key

IKOIBEWXQQPNMR-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)CCC1CC2CCC(C1)N2

Origin of Product

United States

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